molecular formula C14H18ClN3O3S B2857188 N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide CAS No. 743444-41-9

N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide

Cat. No.: B2857188
CAS No.: 743444-41-9
M. Wt: 343.83
InChI Key: HRRSCVLZDSHPKR-UHFFFAOYSA-N
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Description

N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide is a chemical compound with the molecular formula C14H18ClN3O3S. This compound is known for its unique structure, which includes a chloroacetamide group and a tetrahydroazepine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide typically involves multiple steps. One common method starts with the reaction of 2,3,4,6-tetra-O-acetyl-β-D-pyranose with benzyl bromide to obtain the corresponding benzyl alcohol. This intermediate is then reacted with 2-chloro-5-(4’-ethoxybenzyl)phenylpropanone to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide is unique due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c15-10-14(19)17-11-5-7-12(8-6-11)22(20,21)18-13-4-2-1-3-9-16-13/h5-8H,1-4,9-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRSCVLZDSHPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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